The Discovery and Isolation of Glidobactin C from Polyangium brachysporum: A Technical Guide
The Discovery and Isolation of Glidobactin C from Polyangium brachysporum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin C, a potent member of the glidobactin family of lipopeptide antibiotics, has garnered significant interest within the scientific community for its notable antifungal and antitumor properties. First isolated from the gliding bacterium Polyangium brachysporum (now reclassified as Schlegelella brevitalea), this natural product exhibits a unique chemical architecture and a compelling mechanism of action as a proteasome inhibitor. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Glidobactin C, presenting detailed experimental protocols, quantitative data, and visualizations of the biosynthetic and experimental workflows.
Discovery and Production
Glidobactin C was first reported as a novel antitumor antibiotic isolated from the cultured broth of Polyangium brachysporum sp. nov. No. K481-B101.[1] The glidobactins, including A, B, and C, are characterized by a common cyclic tripeptide nucleus with distinct α,β,γ,δ-unsaturated fatty acid side chains.[1][2]
Fermentation Protocol for Polyangium brachysporum
The production of Glidobactin C is achieved through submerged fermentation of Polyangium brachysporum. While initial production yielded a mixture of glidobactins, subsequent optimization has shown that the addition of oleic acid-rich oils can selectively enhance the production of Glidobactin C.
Seed Culture:
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Medium: 2.0% glucose, 1.0% soluble starch, 0.5% Pharmamedia, 0.5% yeast extract, and 0.2% CaCO₃ (pH 7.2 before sterilization).
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Inoculation: A loopful of a slant culture of P. brachysporum is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of the seed medium.
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Incubation: The flask is incubated at 30°C for 3 days on a rotary shaker (200 rpm).
Production Culture:
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Medium: 4.0% glucose, 2.0% soluble starch, 1.0% Pharmamedia, 1.0% yeast extract, 0.2% CaCO₃, and 0.05% Adekanol LG-109 (antifoaming agent), adjusted to pH 7.2.
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Inoculation: The seed culture (5 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of the production medium.
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Incubation: The production culture is incubated at 30°C for 5 days on a rotary shaker (200 rpm).
Isolation and Purification of Glidobactin C
The isolation and purification of Glidobactin C from the fermentation broth involves a multi-step process of extraction and chromatography.
Extraction
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The cultured broth (10 liters) is centrifuged at 3,000 rpm for 10 minutes to separate the mycelium and supernatant.
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The supernatant is extracted twice with 5 liters of n-butanol.
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The mycelial cake is extracted with 2 liters of 80% aqueous acetone.
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The acetone extract is concentrated in vacuo to remove acetone and then extracted twice with 1 liter of n-butanol.
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All n-butanol extracts are combined, washed with water, and concentrated to a brown oil (approximately 15 g).
Chromatographic Purification
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Silica Gel Chromatography: The crude extract is applied to a silica gel column (Wako-gel C-200, 300 g) and eluted with a stepwise gradient of chloroform and methanol. The active fractions are collected.
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Sephadex LH-20 Chromatography: The active fractions are further purified on a Sephadex LH-20 column eluted with methanol.
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Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC on a C18 column with a mobile phase of acetonitrile-water.
Structure Elucidation and Physicochemical Properties
The structure of Glidobactin C was determined through a combination of spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), and chemical degradation studies.[2]
Physicochemical Properties of Glidobactin C
| Property | Value |
| Appearance | Colorless needles |
| Molecular Formula | C₂₉H₄₈N₄O₆ |
| Molecular Weight | 548.7 g/mol |
| UV λmax (MeOH) | 263 nm |
| Solubility | Soluble in methanol, ethanol, acetone; Insoluble in water, n-hexane |
| Optical Rotation [α]D²⁵ | -84° (c 0.5, MeOH) |
Spectroscopic Data for Glidobactin C
¹H and ¹³C NMR Data (in CD₃OD):
| Position | ¹³C (δ) | ¹H (δ, J in Hz) |
| Fatty Acid Moiety | ||
| 1' | 168.5 | - |
| 2' | 122.1 | 5.85 (d, 15.0) |
| 3' | 145.8 | 7.28 (dd, 15.0, 10.0) |
| 4' | 129.5 | 6.20 (dd, 15.0, 10.0) |
| 5' | 143.2 | 6.55 (m) |
| 6'-13' | 29.8-33.0 | 1.2-1.4 (m) |
| 14' | 14.5 | 0.90 (t, 7.0) |
| Threonine | ||
| 1 | 172.1 | - |
| 2 | 60.2 | 4.35 (d, 3.0) |
| 3 | 68.1 | 4.20 (dq, 6.5, 3.0) |
| 4 | 20.1 | 1.25 (d, 6.5) |
| 4-Amino-2-pentenoic acid | ||
| 5 | 167.8 | - |
| 6 | 125.1 | 5.95 (dd, 15.5, 1.5) |
| 7 | 145.2 | 6.90 (dd, 15.5, 5.0) |
| 8 | 52.5 | 4.60 (m) |
| 9 | 20.5 | 1.40 (d, 7.0) |
| 4-Hydroxylysine | ||
| 10 | 174.5 | - |
| 11 | 55.8 | 4.45 (t, 8.0) |
| 12 | 30.1 | 1.80 (m), 1.95 (m) |
| 13 | 68.8 | 3.70 (m) |
| 14 | 40.5 | 3.10 (m) |
Biosynthesis of Glidobactin C
The biosynthesis of Glidobactin C is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic machinery encoded by the glb gene cluster.
The biosynthesis initiates with the activation of L-threonine by the NRPS module GlbF. Concurrently, L-lysine is hydroxylated to erythro-4-hydroxy-L-lysine. The growing peptide chain is assembled on the NRPS/PKS backbone, incorporating 4-amino-2-pentenoic acid. The final cyclization and release of the peptide core is followed by the N-acylation with a C14 fatty acid derivative, which for Glidobactin C is (2E,4E)-tetradecadienoic acid, derived from oleic acid.
Experimental Workflows
The overall process from fermentation to pure Glidobactin C can be visualized as a sequential workflow.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of Glidobactin C from Polyangium brachysporum. The detailed protocols for fermentation and purification, along with the tabulated quantitative data and visual workflows, offer a valuable resource for researchers in natural product chemistry, microbiology, and drug development. The potent biological activity of Glidobactin C as a proteasome inhibitor underscores its potential as a lead compound for the development of novel anticancer therapeutics. Further research into the optimization of its production and the synthesis of analogues will be crucial in harnessing the full therapeutic potential of this fascinating natural product.
